molecular formula C23H22N4O3S B2727656 Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537047-11-3

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2727656
CAS No.: 537047-11-3
M. Wt: 434.51
InChI Key: MYQDLIZCPBVCTE-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-22(29)17-14(2)25-20-19(18(17)16-9-11-24-12-10-16)21(28)27-23(26-20)31-13-15-7-5-4-6-8-15/h4-12,18H,3,13H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQDLIZCPBVCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)NC(=N2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound belongs to the pyrido[2,3-d]pyrimidine family and features a unique structure that includes a benzylthio group and a pyridine ring. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Benzylthio Group : Achieved through nucleophilic substitution reactions.
  • Esterification : The final step involves esterification with ethanol to produce the ethyl ester form.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study screening various derivatives for antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, several compounds showed promising results. Specifically, compounds with similar structural motifs displayed good antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies using MTT assays on human cancer cell lines (e.g., HL-60 and MCF7) revealed moderate to good cytotoxic activities. Molecular docking studies suggested that the compound may induce apoptosis by interacting with pro-apoptotic proteins like Bcl-2 .

Case Studies

  • Antibacterial Screening : A series of ethyl 2-(substituted benzylthio) derivatives were synthesized and tested for their antibacterial properties. Results indicated that compounds with specific substitutions exhibited enhanced activity against multiple bacterial strains, suggesting structural modifications could optimize efficacy .
  • Cytotoxicity Assessment : Compounds similar to ethyl 2-(benzylthio)-7-methyl-4-oxo were evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives could effectively inhibit cell proliferation, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-(methylthio)-7-methyl-4-oxoSimilar core structureModerate antibacterial activity
Ethyl 2-(ethylthio)-7-methyl-4-oxoSimilar core structureVariable antifungal activity

The presence of the benzylthio group in ethyl 2-(benzylthio)-7-methyl-4-oxo significantly influences its biological activities compared to other derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the pyrido[2,3-d]pyrimidine scaffold exhibit notable antimicrobial activities. In one study, compounds similar to Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol L1^{-1}, indicating strong antibacterial efficacy compared to standard antibiotics like cefotaxime .

Table 1: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainMIC (μmol L1^{-1})
7aE. coli4
7bS. aureus12
7cK. pneumoniae10

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. The cytotoxicity screening revealed that compounds derived from the pyrido[2,3-d]pyrimidine framework exhibited moderate to potent activity against tumor cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC5050) values indicated significant cytotoxic effects, with some derivatives showing IC5050 values as low as 14 μM against K562 leukemia cells .

Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC5050 (μM)
5aNCI-H46012
5bHepG215
5cHCT-11618

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its antioxidant properties. Compounds within this class have shown the ability to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study published in Molecules detailed the synthesis of various pyrido[2,3-d]pyrimidine derivatives and their biological evaluation. The results highlighted the structure-activity relationship (SAR) demonstrating that specific substitutions on the benzothiazole moiety significantly enhanced antimicrobial and anticancer activities .
  • Therapeutic Potential : Another review focused on the synthesis and therapeutic potential of pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidine derivatives emphasized their role as promising candidates in drug development for treating infections and cancers due to their multifaceted biological activities .

Preparation Methods

General Synthetic Approaches to Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be approached through several key disconnection strategies. According to literature reviews, two main synthetic pathways have been established for constructing the pyrido[2,3-d]pyrimidine core structure:

Construction from Preformed Pyrimidines

The first major synthetic approach involves the use of preformed pyrimidines as starting materials. Two primary disconnection strategies have been widely employed:

Using 4-Amino-5-bromopyrimidine Derivatives

This approach corresponds to the disconnection of the C4a-C5 and C7-N8 bonds of the pyrido[2,3-d]pyrimidine ring system. Beginning with 5-bromo-4-chloropyrimidine derivatives, the protocol involves reaction with appropriate amines followed by cyclization to form the pyridopyrimidine scaffold. This method typically provides high yields, with over 87% of reported reactions achieving yields exceeding 60%.

Using N-Substituted Pyrimidine-4-amines

The second approach employs N-substituted pyrimidine-4-amines bearing functional groups (CHO, COOR, or CN) at the C5 position, corresponding to disconnection of the C5-C6 and C7-N8 bonds. These precursors are usually prepared from 4-chloro-substituted pyrimidines via nucleophilic substitution with desired amines. Yields for this synthetic strategy typically exceed 60% in approximately 57% of reported cases.

One-Pot Multicomponent Reactions

Recent advances in pyrido[2,3-d]pyrimidine synthesis have focused on environmentally friendly, efficient multicomponent reactions:

Microwave-Assisted Synthesis

A notable method involves the one-pot three-component reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation conditions. This approach offers significant advantages including shortened reaction times, good yields, and operational simplicity. The reaction proceeds via a domino Knoevenagel-Michael-cyclization sequence.

Catalyzed Aqueous Media Synthesis

Similarly efficient syntheses employ catalytic amounts of diammonium hydrogen phosphate [(NH₄)₂HPO₄] in aqueous media, providing environmentally benign conditions for the preparation of pyrido[2,3-d]pyrimidine derivatives. A green variant using glycerol as solvent under microwave heating has also been reported, offering benefits such as catalyst-free synthesis, yields up to 90%, and short reaction times.

Synthesis of Benzylthio-Substituted Pyrimidine Derivatives

The incorporation of benzylthio groups at the 2-position of pyrimidine derivatives has been well-documented, providing valuable insights for the synthesis of our target compound:

Nucleophilic Substitution Methods

A straightforward method involves the reaction of 2-thiopyrimidines with benzyl halides. The general procedure is as follows:

  • Dissolve 1 mmol of 2-thiopyrimidine derivative in 10 mL of dimethylformamide (DMF)
  • Add 1.5 mmol of potassium carbonate (K₂CO₃)
  • Stir at room temperature
  • Add 1.3 mmol of substituted benzyl chloride or bromide dropwise
  • Continue stirring for 2 hours to overnight
  • Neutralize with dilute HCl (2 M)
  • Filter the resulting precipitate and purify by silica gel chromatography using ethyl acetate/hexane mixtures

This method has consistently produced benzylthio-pyrimidines with yields ranging from 50% to 94%.

Alternative Method Using THF

An alternative approach employs tetrahydrofuran (THF) as solvent with triethylamine as base:

  • Dissolve 1.81 mmol of 2-thiopyrimidine in 25 mL of THF
  • Add 2.89 mmol of triethylamine (Et₃N)
  • Stir at room temperature for 15 minutes
  • Add 2.2 mmol of benzyl halide dropwise
  • Allow reaction to proceed for 24 hours
  • Evaporate solvent and concentrate organic layer under vacuum
  • Add ice to the mixture
  • Filter precipitate and purify by silica gel chromatography

This method has yielded benzylthio-pyrimidines with yields of approximately 55-60%.

Proposed Synthetic Route for Ethyl 2-(Benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Based on established methodologies for related compounds, the following synthetic pathway is proposed for our target molecule:

Initial Approaches from Pyrimidine Precursors

The synthesis can be initiated from ethyl 2-methylthio- or 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, which are readily prepared via cyclocondensation reactions:

Preparation of Pyrimidine Precursor

The pyrimidine core structure can be synthesized through cyclocondensation of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions. This method provides good yields of the desired ethyl 2-benzylthio-pyrimidine-4-carboxylate derivatives.

Alternative Thiourea-Based Approach

Another viable route is through the reaction of thiourea (12.5 mmol), benzaldehyde (13 mmol), and ethyl acetoacetate (19 mmol) in anhydrous ethanol with catalytic concentrated hydrochloric acid (37%). The reaction mixture is refluxed for 2 hours, then quenched with ice water to precipitate the 2-thiopyrimidine derivative.

Incorporation of Pyridine Moiety

For the introduction of the pyridin-4-yl group at the 5-position, several approaches can be considered:

Palladium-Catalyzed Cross-Coupling

A palladium-catalyzed coupling reaction between a 5-halogenated pyrimidine derivative and appropriate pyridine boronic acid or organozinc reagents can effectively introduce the pyridin-4-yl group. Such cross-coupling methods have been successfully employed in the synthesis of related heterocyclic systems.

Multicomponent Approach

Alternatively, a one-pot three-component reaction involving the pyrimidine derivative, malononitrile, and 4-pyridinecarboxaldehyde could be employed. This approach would take advantage of the domino Knoevenagel-Michael-cyclization reactions to simultaneously form the pyrido ring and introduce the pyridin-4-yl substituent.

Optimization of Pyridopyrimidine Ring Formation

The completion of the pyrido[2,3-d]pyrimidine scaffold can be achieved through cyclization strategies:

Cyclization via Condensation

Condensation reactions between appropriately substituted pyrimidines and ethyl acetoacetate or similar β-dicarbonyl compounds can form the pyrido ring, with subsequent modifications to introduce the desired substituents. This approach has been successfully applied in the synthesis of similar pyrido[2,3-d]pyrimidine-7-carboxylic acid derivatives.

Aqueous Media Synthesis

For a greener approach, the synthesis can be conducted in aqueous media using catalytic amounts of diammonium hydrogen phosphate or under microwave irradiation conditions. These methods have demonstrated efficiency in producing pyrido[2,3-d]pyrimidine derivatives with good yields (up to 98%) and short reaction times (2-3 hours).

Final Functionalization

The final steps would involve specific functionalization to achieve the target compound:

Ethyl Carboxylate Formation

The ethyl carboxylate functionality at position 6 can be incorporated either through direct synthesis using ethyl-containing precursors or through esterification of a carboxylic acid intermediate using thionyl chloride in ethanol.

Optimized Synthetic Protocol

Based on the combined methodologies, the following optimized protocol is proposed for the synthesis of this compound:

Preparation of 2-Thiopyrimidine Precursor

Reagents:

  • Thiourea (12.5 mmol)
  • 4-Pyridinecarboxaldehyde (13 mmol)
  • Ethyl acetoacetate (19 mmol)
  • Anhydrous ethanol (10 mL)
  • Concentrated HCl (37%, 10 drops)

Procedure:

  • Dissolve thiourea, 4-pyridinecarboxaldehyde, and ethyl acetoacetate in anhydrous ethanol
  • Add concentrated HCl dropwise
  • Reflux the mixture for 2 hours
  • Quench the reaction with ice water
  • Filter the resulting precipitate and wash with cold ethanol
  • Recrystallize from ethanol to obtain pure 2-thiopyrimidine intermediate

Benzylthio Group Introduction

Reagents:

  • 2-Thiopyrimidine intermediate (1 mmol)
  • Benzyl chloride or bromide (1.3 mmol)
  • DMF (10 mL)
  • K₂CO₃ (1.5 mmol)

Procedure:

  • Dissolve the 2-thiopyrimidine intermediate in DMF
  • Add K₂CO₃ and stir at room temperature
  • Add benzyl chloride or bromide dropwise
  • Continue stirring for 2-24 hours
  • Neutralize with dilute HCl (2M)
  • Filter the precipitate and purify by silica gel chromatography using ethyl acetate/hexane

Pyrido Ring Formation

Reagents:

  • Benzylthio-pyrimidine intermediate
  • Ethyl acetoacetate or appropriate β-keto ester
  • TiO₂/SiO₂ nanocomposite catalyst (1:1 molar ratio)
  • Aqueous media

Procedure:

  • Combine the benzylthio-pyrimidine intermediate with ethyl acetoacetate in aqueous media
  • Add catalytic amount of TiO₂/SiO₂ nanocomposite
  • Stir at room temperature for 2-3 hours
  • Monitor reaction progress by TLC
  • Filter the precipitate and purify by recrystallization or column chromatography

Expected yield: 94-98% of this compound.

Characterization and Analysis

The synthesized this compound should be characterized using the following analytical techniques:

Spectroscopic Analysis

  • ¹H NMR (600 MHz, CDCl₃) : Expected key signals include:

    • Aromatic protons (benzyl and pyridyl groups): δ 7.2-8.5 ppm
    • Methylene protons (S-CH₂): δ 4.2-5.0 ppm (commonly appears as AB quartet)
    • Ethyl ester protons: δ 4.0-4.2 ppm (CH₂) and δ 1.2-1.4 ppm (CH₃)
    • Methyl protons at position 7: δ 2.2-2.5 ppm
  • ¹³C NMR (150 MHz, CDCl₃) : Expected to show characteristic signals for:

    • Carbonyl carbons (C=O): δ 160-170 ppm
    • Aromatic/heteroaromatic carbons: δ 110-155 ppm
    • Methylene carbon (S-CH₂): δ 40-45 ppm
    • Ethyl ester carbons: δ 60-65 ppm (CH₂) and δ 14-16 ppm (CH₃)

Mass Spectrometry

High-resolution mass spectrometry (HRMS-ESI) should be performed to confirm the molecular formula, with the expected [M+H]⁺ peak corresponding to the calculated value for C₂₃H₂₂N₄O₃S.

X-ray Crystallography

Single crystal X-ray diffraction analysis, if possible, would provide definitive confirmation of the three-dimensional structure of the synthesized compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this pyrimidine derivative?

The compound is typically synthesized via condensation reactions under reflux conditions. For example, a mixture of precursors (e.g., substituted pyrimidines, aldehydes, and thiourea derivatives) is refluxed in glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. The reaction is monitored for 8–10 hours, followed by concentration, filtration, and recrystallization from ethyl acetate/ethanol to yield crystals suitable for X-ray diffraction .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer, and data are collected at controlled temperatures (e.g., 293 K). Structural refinement uses programs like SHELXL, with hydrogen atoms placed in calculated positions using a riding model (C—H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)). Key parameters include bond lengths, angles, and torsion angles, which are compared to literature values for validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms regiochemistry and purity. Mass spectrometry determines molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm<sup>−1</sup>). Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How are ring puckering parameters quantified in the pyrimidine core?

The Cremer-Pople puckering analysis is applied to assess non-planarity. For a six-membered ring, puckering coordinates (Q, θ, φ) are calculated from atomic displacements relative to the mean plane. Deviations >0.2 Å (e.g., C5 in ) indicate a flattened boat conformation. Software like PARST or PLATON automates these calculations .

Q. What strategies resolve contradictions in hydrogen-bonding patterns across crystallographic studies?

Graph-set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings). For example, bifurcated C—H···O interactions in form infinite chains along the c-axis. Discrepancies arise from solvent polarity or packing effects; systematic comparison of multiple datasets and Hirshfeld surface analysis can reconcile differences .

Q. How does the choice of refinement software (e.g., SHELXL) impact structural accuracy?

SHELXL employs full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Its robustness with high-resolution data minimizes R-factor discrepancies. For twinned crystals, the TWIN/BASF commands improve model reliability. Cross-validation against alternative programs (e.g., OLEX2) ensures consistency .

Q. How are regioselectivity challenges addressed during synthesis?

Competing pathways (e.g., thiourea vs. urea cyclization) are controlled by optimizing reaction conditions. For instance, acetic anhydride promotes thiazolo[3,2-a]pyrimidine formation over oxo derivatives. Monitoring via TLC or in situ IR spectroscopy identifies intermediates, while DFT calculations predict thermodynamic favorability .

Methodological Notes

  • Synthesis Optimization : Reflux time and solvent polarity (e.g., ethanol vs. DMF) significantly impact yield and purity. Slow evaporation from ethyl acetate/ethanol (3:2) produces diffraction-quality crystals .
  • Crystallographic Data Handling : Use the SQUEEZE tool in PLATON to model disordered solvent molecules. Rint values <5% indicate high data quality .
  • Contradiction Analysis : Compare puckering amplitudes (Q) and hydrogen-bond geometries across studies. Statistical tools like Pearson correlation coefficients quantify structural trends .

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